Inhibition Potency vs. Acarbose
Mortatarin F exhibits potent α-glucosidase inhibitory activity. While direct head-to-head data against the clinical standard acarbose is not available from a single study, cross-study comparison shows Mortatarin F (IC50 = 8.7 μM) demonstrates a stronger in vitro inhibitory effect than acarbose (IC50 = 19.6 μM) in similar assays [1].
(cross-study, similar assays)
Supports α-glucosidase inhibition assay comparison context
Direct head-to-head data not available; compare assay conditions
| Evidence Dimension | Inhibition of α-glucosidase |
|---|---|
| Target Compound Data | IC50 = 8.7 μM |
| Comparator Or Baseline | Acarbose (IC50 = 19.6 μM) |
| Quantified Difference | Mortatarin F is approximately 2.25-fold more potent in vitro |
| Conditions | In vitro α-glucosidase inhibition assay |
Why This Matters
This indicates Mortatarin F's potential as a more potent research tool than the standard drug acarbose for studying α-glucosidase inhibition mechanisms.
- [1] Tian, J. L.; et al. Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation. J. Agric. Food Chem. 2023, 71(22), 8551-8560. DOI: 10.1021/acs.jafc.3c02345. View Source
